molecular formula C15H11ClO5 B14295942 9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- CAS No. 113734-84-2

9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl-

Cat. No.: B14295942
CAS No.: 113734-84-2
M. Wt: 306.70 g/mol
InChI Key: CDKKJMKIQSUIMA-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule. Xanthones are known for their wide structural variety and numerous biological activities, making them valuable in the pharmaceutical field

Chemical Reactions Analysis

Types of Reactions

9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one substituent with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, lithium aluminum hydride, and various halogenating agents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- include:

Uniqueness

What sets 9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- apart from similar compounds is its unique combination of substituents, which confer distinct chemical properties and biological activities. For example, the presence of the chloro and methoxy groups enhances its reactivity and potential therapeutic effects .

Properties

CAS No.

113734-84-2

Molecular Formula

C15H11ClO5

Molecular Weight

306.70 g/mol

IUPAC Name

2-chloro-1,8-dihydroxy-5-methoxy-6-methylxanthen-9-one

InChI

InChI=1S/C15H11ClO5/c1-6-5-8(17)10-13(19)11-9(4-3-7(16)12(11)18)21-15(10)14(6)20-2/h3-5,17-18H,1-2H3

InChI Key

CDKKJMKIQSUIMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1OC)OC3=C(C2=O)C(=C(C=C3)Cl)O)O

Origin of Product

United States

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